molecular formula C6H2BrClF3N B1372668 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine CAS No. 823221-93-8

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1372668
CAS No.: 823221-93-8
M. Wt: 260.44 g/mol
InChI Key: SYBSBIJPNQAETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Scientific Research Applications

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Safety and Hazards

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine should be handled with care. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance. Keep away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the use of palladium-catalyzed amination and halogen-exchange reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various bioactive and industrial compounds .

Properties

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBSBIJPNQAETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653370
Record name 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823221-93-8
Record name 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.